4-Amino-6-methyl-2H-pyran-2-one hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-6-methyl-2H-pyran-2-one hydrochloride is a heterocyclic compound that belongs to the pyran family This compound is characterized by a six-membered ring containing one oxygen atom and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-6-methyl-2H-pyran-2-one hydrochloride typically involves the reaction of 4-hydroxy-6-methyl-2H-pyran-2-one with ammonia or an amine under acidic conditions. One common method is the Biginelli reaction, which involves the condensation of 4-hydroxy-6-methyl-2H-pyran-2-one with an aldehyde and urea in the presence of a catalyst such as hydrochloric acid .
Industrial Production Methods: Industrial production of this compound may involve large-scale Biginelli reactions under controlled conditions to ensure high yield and purity. The reaction is typically carried out in a solvent such as ethanol, with the temperature and reaction time carefully monitored to optimize the production process .
Chemical Reactions Analysis
Types of Reactions: 4-Amino-6-methyl-2H-pyran-2-one hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: It can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed:
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Various substituted pyran derivatives
Scientific Research Applications
4-Amino-6-methyl-2H-pyran-2-one hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits antimicrobial and antiviral properties, making it useful in the development of new drugs.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-Amino-6-methyl-2H-pyran-2-one hydrochloride involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or receptors, leading to its biological effects. For example, it may inhibit microbial growth by interfering with the synthesis of essential proteins or nucleic acids .
Comparison with Similar Compounds
4-Hydroxy-6-methyl-2H-pyran-2-one: This compound is structurally similar but lacks the amino group.
4-Methoxy-6-methyl-2H-pyran-2-one: This derivative has a methoxy group instead of an amino group.
Uniqueness: 4-Amino-6-methyl-2H-pyran-2-one hydrochloride is unique due to its amino group, which imparts distinct chemical and biological properties.
Biological Activity
4-Amino-6-methyl-2H-pyran-2-one hydrochloride is a synthetic compound belonging to the pyranone family, which has garnered attention for its diverse biological activities. This article reviews the compound's biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
The molecular structure of this compound features a pyranone ring with an amino group at the 4-position and a methyl group at the 6-position. This configuration is critical for its biological activity.
Property | Details |
---|---|
Molecular Formula | C₆H₈ClN₃O |
Molecular Weight | 175.59 g/mol |
Solubility | Soluble in water and organic solvents |
Chemical Classification | Pyranone derivative |
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism involves disrupting bacterial cell wall synthesis and function, leading to cell lysis.
Anticancer Properties
Several studies have investigated the anticancer potential of this compound. Notably, in vitro assays demonstrated that it inhibits the proliferation of human cancer cell lines such as A549 (lung cancer) and DU145 (prostate cancer). The compound's IC50 values ranged from 0.059 to 0.090 μM, indicating potent cytotoxic effects against these cell lines .
Cell Line | IC50 (μM) | Effect |
---|---|---|
A549 (Lung Cancer) | 0.059 | Significant growth inhibition |
DU145 (Prostate) | 0.090 | Significant growth inhibition |
The mechanism of action for this compound involves its interaction with specific enzymes and receptors within cancer cells. The compound may induce apoptosis through the activation of caspases and modulation of apoptotic pathways . Additionally, it has been suggested that the compound may act as a topoisomerase inhibitor, interfering with DNA replication in cancer cells .
Study on Antimicrobial Efficacy
In a recent study, this compound was tested against various microbial strains. The results indicated a broad spectrum of activity, particularly against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) demonstrating its potential as a lead compound for antibiotic development .
Anticancer Research
A comprehensive investigation into the anticancer effects revealed that derivatives of this compound could be more effective when combined with other chemotherapeutic agents. For instance, combinations with doxorubicin showed enhanced cytotoxicity in resistant cancer cell lines . The study highlighted the importance of structural modifications to improve efficacy.
Properties
IUPAC Name |
4-amino-6-methylpyran-2-one;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO2.ClH/c1-4-2-5(7)3-6(8)9-4;/h2-3H,7H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPGDIHYIPQGBBY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)O1)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.58 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1956318-23-2 |
Source
|
Record name | 2H-Pyran-2-one, 4-amino-6-methyl-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1956318-23-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.